molecular formula C12H14N2OS2 B5158444 N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide

N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide

Cat. No. B5158444
M. Wt: 266.4 g/mol
InChI Key: OEZASGCTUFKUTK-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a member of the thiazole family and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ selectively accumulates in dopaminergic neurons and is taken up by the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and ultimately cell death.
Biochemical and Physiological Effects
N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide has been found to have a wide range of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide has also been found to alter the expression of various genes and proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide in lab experiments is its ability to selectively destroy dopaminergic neurons. This makes it a useful tool for studying Parkinson's disease and other neurodegenerative disorders. However, N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide has some limitations as well. For example, the conversion of N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide to MPP+ is dependent on the activity of MAO-B, which can vary between species and individuals. This can make it difficult to compare results between different studies.

Future Directions

There are many potential future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide. One area of interest is in the development of new therapies for Parkinson's disease. N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide has been used as a model for the disease, and researchers are exploring ways to target the underlying mechanisms of N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide-induced neurodegeneration. Another area of interest is in the development of new drugs that can selectively target MAO-B activity, which could have applications in the treatment of various neurological and psychiatric disorders. Finally, researchers are also exploring the potential use of N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide in other areas of scientific research, such as cancer biology and drug discovery.
Conclusion
In conclusion, N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to selectively destroy dopaminergic neurons has made it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. While there are some limitations to its use, there are many potential future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide, including the development of new therapies for Parkinson's disease and the exploration of its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide involves the reaction of 4-methyl-2-aminothiazole with 5-bromopentan-1-ol to form 5-(4-methyl-1,3-thiazol-2-yl)pentan-1-ol. This intermediate is then reacted with thionyl chloride to form the corresponding chloride, which is then reacted with 3-thiophenecarboxamide to form N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide has been studied extensively for its potential applications in scientific research. One of the most well-known applications of N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide is in the study of Parkinson's disease. N-(4-methyl-1,3-thiazol-2-yl)-5-propyl-3-thiophenecarboxamide is converted into a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. This leads to a Parkinsonian-like syndrome in humans and has been used as a model for studying the disease.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-3-4-10-5-9(7-16-10)11(15)14-12-13-8(2)6-17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZASGCTUFKUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide

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